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Compound of Interest

Compound Name: Triazamate

Cat. No.: B018695 Get Quote

Triazamate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and

biological properties of Triazamate. The information is tailored for researchers, scientists, and

professionals involved in drug development and related fields.

Core Chemical Data
Triazamate is a triazole insecticide that functions as an acetylcholinesterase inhibitor.[1] Its

chemical identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for Triazamate
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Identifier Value

CAS Number 112143-82-5[1][2][3]

IUPAC Name

ethyl 2-[[5-tert-butyl-2-

(dimethylcarbamoyl)-1,2,4-triazol-3-

yl]sulfanyl]acetate[1][2]

Chemical Formula C₁₃H₂₂N₄O₃S[2][3]

Molecular Weight 314.41 g/mol [1][2]

SMILES String
CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)

(C)C[1][2]

InChI Key NKNFWVNSBIXGLL-UHFFFAOYSA-N[1][2][3]

Table 2: Physicochemical Properties of Triazamate
Property Value

Melting Point 60 °C

Boiling Point 280 °C (estimated)

Water Solubility 433 mg/L at 25 °C

Vapor Pressure 1.6 x 10⁻⁴ Pa at 25 °C

logP 2.7

Experimental Protocols
Synthesis of Triazamate
The synthesis of Triazamate involves a multi-step process rooted in triazole and carbamate

chemistry. While specific proprietary details may vary, a general and plausible synthetic route

can be outlined based on established chemical principles for creating similar 1,2,4-triazole

compounds. The process broadly involves the formation of a substituted 1,2,4-triazole ring,

followed by the addition of the N,N-dimethylaminocarbonyl and the (2-ethoxy-2-

oxoethyl)sulfanediyl groups.
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A likely synthetic pathway would start with a tert-butyl-substituted precursor to form the triazole

ring. This intermediate would then be reacted with dimethylcarbamoyl chloride to introduce the

carbamoyl group at the N1 position of the triazole ring. The final key step is the nucleophilic

substitution reaction where the sulfur-containing side chain is attached. This is typically

achieved by reacting the carbamoylated triazole intermediate with an ethyl thioglycolate

derivative.

Illustrative Synthetic Steps:

Formation of the Triazole Ring: A precursor containing a tert-butyl group is reacted with a

source of nitrogen atoms, such as hydrazine, in the presence of a suitable reagent to

facilitate cyclization into a 3-tert-butyl-1H-1,2,4-triazole.

Carbamoylation: The formed triazole is then reacted with dimethylcarbamoyl chloride in the

presence of a base to attach the dimethylcarbamoyl group to one of the nitrogen atoms of

the triazole ring, yielding 3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazole.

Thioether Linkage Formation: The final step involves the reaction of the carbamoylated

triazole with ethyl chloroacetate in the presence of a base and a sulfur source, or with ethyl

thioglycolate itself under conditions that promote the formation of the thioether bond at the 5-

position of the triazole ring.

Purification: The final product, Triazamate, would then be purified using standard laboratory

techniques. This typically involves extraction to remove inorganic byproducts, followed by

column chromatography on silica gel to separate the desired product from any remaining

starting materials or side products. The purity of the final compound would be assessed by

techniques such as HPLC and characterized by NMR and mass spectrometry.

Analytical Methods for Quantification
The quantification of Triazamate in various matrices, such as environmental samples or

formulated products, is crucial for regulatory and research purposes. High-Performance Liquid

Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical

techniques employed.

High-Performance Liquid Chromatography (HPLC) Method:
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Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector

(DAD) is suitable. For higher sensitivity and selectivity, a mass spectrometer (LC-MS/MS)

can be used.

Column: A reverse-phase C18 column is typically used for the separation.

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small

amount of acid like formic or acetic acid to improve peak shape) is a common choice.

Sample Preparation: For formulation analysis, a simple dilution in a suitable organic solvent

like acetonitrile or methanol is usually sufficient. For residue analysis in complex matrices

like soil or crops, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

extraction method is often employed to extract and clean up the sample before injection.

Detection: UV detection is typically set at a wavelength where Triazamate shows maximum

absorbance. In LC-MS/MS, specific parent and daughter ion transitions are monitored for

highly selective and sensitive quantification.

Gas Chromatography (GC) Method:

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a

Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to nitrogen-containing

compounds, or a Mass Spectrometer (GC-MS) for definitive identification and quantification.

Column: A capillary column with a non-polar or medium-polarity stationary phase is generally

used.

Carrier Gas: Helium or hydrogen is used as the carrier gas.

Sample Preparation: Similar to HPLC, sample preparation involves extraction and cleanup.

For GC analysis, a derivatization step might be necessary for certain metabolites, though

Triazamate itself is generally amenable to direct GC analysis.

Injection: A split/splitless injector is used to introduce the sample into the column.
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Mechanism of Action: Acetylcholinesterase
Inhibition
Triazamate exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).

[1] AChE is a critical enzyme in the nervous system of both insects and mammals. Its primary

function is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a

process that terminates the nerve signal at the cholinergic synapse.

By inhibiting AChE, Triazamate causes an accumulation of acetylcholine in the synaptic cleft.

This leads to continuous stimulation of cholinergic receptors, resulting in hyperexcitation of the

nervous system, paralysis, and ultimately the death of the insect.

The interaction of Triazamate with acetylcholinesterase is a key aspect of its biological activity.

The carbamate moiety of the Triazamate molecule is responsible for the reversible

carbamoylation of the serine hydroxyl group in the active site of the AChE enzyme. This

carbamoylated enzyme is much more stable than the acetylated enzyme formed during the

normal hydrolysis of acetylcholine, effectively inactivating the enzyme for a period of time.

Below is a diagram illustrating the signaling pathway at a cholinergic synapse and the point of

inhibition by Triazamate.
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Caption: Inhibition of Acetylcholinesterase by Triazamate at the Cholinergic Synapse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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